ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core, the introduction of the thiazole ring, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring would ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as amines or halides.
Scientific Research Applications
Ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways would provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-(3-methoxyphenyl)ethylidene)succinate
- 1-Ethyl-3-(2-methoxyphenyl)urea
Uniqueness
Ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl ester group : Contributes to lipophilicity and bioavailability.
- Chromeno-pyrrole core : Known for various biological activities including antioxidant and antimicrobial properties.
- Thiazole moiety : Often associated with antibacterial and antifungal activities.
The molecular formula is C25H26N2O5S, indicating a diverse range of functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with chromeno-pyrrole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromeno-pyrroles showed potent antioxidant activity through mechanisms involving the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
Antimicrobial Activity
The thiazole ring in the compound is known for its antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a related study found that thiazole-containing compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
Enzyme Inhibition
Recent findings suggest that the compound may act as an inhibitor of specific enzymes relevant to metabolic diseases. For example, it has been reported that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could potentially make them useful in managing diabetes . The IC50 value for related compounds has been documented to be lower than standard drugs like acarbose, indicating enhanced efficacy .
Case Studies
- Case Study on Antioxidant Activity : A derivative of the chromeno-pyrrole structure was tested for its ability to protect neuronal cells from oxidative damage. The results indicated a significant reduction in cell death compared to untreated controls, showcasing the potential neuroprotective effects of these compounds .
- Case Study on Antimicrobial Efficacy : In vitro tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.
- Enzyme Interaction : Molecular docking studies suggest strong binding interactions with active sites of target enzymes like α-glucosidase, indicating a competitive inhibition mechanism.
- Membrane Disruption : The lipophilic nature of the thiazole moiety may facilitate disruption of bacterial cell membranes, leading to cell death.
Properties
Molecular Formula |
C26H22N2O6S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-5-33-25(31)23-14(3)27-26(35-23)28-20(15-7-6-8-16(12-15)32-4)19-21(29)17-11-13(2)9-10-18(17)34-22(19)24(28)30/h6-12,20H,5H2,1-4H3 |
InChI Key |
BJRAAVRREDJHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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